molecular formula C7H5BrN4O2 B12948642 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12948642
M. Wt: 257.04 g/mol
InChI Key: LNNNTSGGBIBDTH-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, methyl, and nitro substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the use of 2-aminopyridines and nitriles as starting materials, with the reaction carried out in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times . The eco-friendly nature of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazolopyridines.

Scientific Research Applications

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, triazolopyridine derivatives have been shown to inhibit Janus kinases (JAK1 and JAK2), which play a role in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
  • 8-Bromo-1-methyl-6-phenyl-4H-benzof[f][1,2,4]triazolo[4,3-a][1,4]diazepine

Uniqueness

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its potential as a bioactive molecule, while the bromine and methyl groups contribute to its reactivity and stability.

Properties

Molecular Formula

C7H5BrN4O2

Molecular Weight

257.04 g/mol

IUPAC Name

8-bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrN4O2/c1-4-5(12(13)14)2-11-3-9-10-7(11)6(4)8/h2-3H,1H3

InChI Key

LNNNTSGGBIBDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN=CN2C=C1[N+](=O)[O-])Br

Origin of Product

United States

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